Bismuth iodide

説明

特性

IUPAC Name |

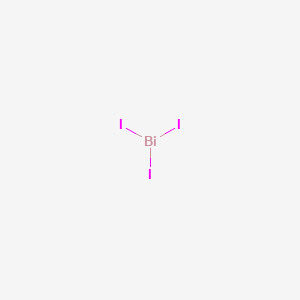

bismuth;triiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3HI/h;3*1H/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOECRLKKXSXCPB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[I-].[Bi+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiI3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6938 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-64-6 | |

| Record name | Bismuth triiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BISMUTH IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGX9X3FOLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Direct Elemental Reaction

The most straightforward method involves heating stoichiometric amounts of bismuth metal and iodine in an inert atmosphere:

This reaction typically occurs at 300–400°C in sealed quartz tubes to prevent iodine sublimation. Excess iodine (10–20 mol%) is often added to compensate for volatilization. The product is a gray-black crystalline powder with hexagonal close-packed iodide ions and bismuth occupying one-third of octahedral voids. X-ray diffraction (XRD) confirms the rhombohedral structure (Table 1).

Table 1: Crystallographic Data for BiI₃ Synthesized via Direct Reaction

Bismuth Oxide Hydroiodic Acid Reaction

BiI₃ precipitates when bismuth oxide reacts with concentrated hydroiodic acid:

This aqueous method yields high-purity BiI₃ at room temperature but requires careful pH control to avoid oxyiodide (BiOI) formation. The product is washed with ethanol to remove residual HI and dried under vacuum.

Electrochemical Deposition

pH-Dependent Synthesis

Electrodeposition from acidic baths (pH 0.2–2.0) containing Bi(NO₃)₃, NaNO₃, I₂, and ethylene glycol enables precise phase control. Linear sweep voltammetry identifies the iodine reduction window (+200 mV vs. Ag/AgCl) where Bi³⁺ remains unreduced. Key findings:

Table 2: Electrochemical Synthesis Parameters

| pH | Potential (mV vs. Ag/AgCl) | Phase | Morphology | Band Gap |

|---|---|---|---|---|

| 0.2 | +200 | BiI₃ | Hexagonal platelets (2–3 µm) | 1.72 eV |

| 2.0 | +200 | BiOI | Nano-disk microflowers | 1.98 eV |

Morphological Control

BiI₃ films deposited at pH 0.2 exhibit 2.67 ± 0.63 µm hexagonal platelets with 0.13–0.51 µm thickness, while BiOI forms 1.26 ± 0.29 µm cactus-like structures. Impedance spectroscopy reveals higher charge-transfer resistance for BiI₃ (1.2 kΩ) than BiOI (0.4 kΩ), correlating with ionic mobility differences.

Vapor Phase Techniques

Physical Vapor Transport (PVT)

PVT grows single-crystalline BiI₃ nanoplates on SiO₂/Si substrates using BiI₃ powder in a quartz tube at 350°C under 5 sccm Ar flow. The resulting nanosheets are 10–50 nm thick with lateral dimensions up to 20 µm. XRD confirms (003) preferential orientation, while photoluminescence shows a 1.75 eV indirect gap.

Bridgman Method and Iodine Annealing

The Bridgman technique melts BiI₃ in sealed ampoules with a temperature gradient (500°C hot zone, 200°C cold zone). Post-growth annealing in iodine vapor (150°C, 2 hours) reduces defects, decreasing resistivity from 10⁸ to 10⁶ Ω·cm.

Solution-Processing Approaches

Spin-Coating and Oxidation

BiI₃ films spin-coated from DMF/DMSO solutions (0.5 M) and annealed at 120°C transform into BiOI at 350°C in air. This method produces 200–500 nm films but requires inert storage to prevent oxidation.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Crystallinity | Thickness/Morphology | Purity | Scalability |

|---|---|---|---|---|

| Direct Reaction | Polycrystalline | Micron powder | 95–98% | High |

| Electrochemical | Polycrystalline | Platelets/Nano-disks | Phase-pure | Medium |

| PVT | Single-crystal | Nanoplates (20 µm) | 99.9% | Low |

| Spin-Coating | Amorphous | 200–500 nm films | 90–95% | High |

科学的研究の応用

Photovoltaics and Optoelectronics

Bismuth Iodide in Solar Cells

this compound has emerged as a promising material in the field of photovoltaics, particularly in the development of perovskite solar cells. Recent studies have demonstrated that bismuth-based perovskites exhibit low toxicity and high thermal stability, making them suitable for sustainable energy solutions. For instance, a study highlighted the synthesis of this compound-based perovskites with varying organic ammonium cations, which showed enhanced structural and optical properties conducive to photodetection and energy conversion .

Table 1: Properties of this compound-Based Perovskites

| Property | Value | Reference |

|---|---|---|

| Thermal Stability | Decomposition at 385 °C | |

| Photo-responsivity | 2-4 times faster than others | |

| Bandgap | 1.72 eV (BiI₃) |

Radiation Detection

Medical Imaging Applications

this compound is utilized in radiation detection systems, particularly in medical imaging technologies. Its polycrystalline films serve as beta direct and digital detectors due to their sensitivity to radiation . The material's efficiency in detecting beta particles makes it valuable for imaging applications where precision is crucial.

Electronics and Topological Insulators

Topological Insulator Research

Recent research has identified this compound as a weak topological insulator (TI), which can undergo phase transitions that significantly alter its electronic properties. This property allows for robust spin currents that can be manipulated by selecting different crystal phases. The ability to cleave the crystals along multiple axes enhances their characterization, paving the way for advanced electronic applications such as spintronics .

Table 2: Characteristics of this compound as a Topological Insulator

| Characteristic | Description | Reference |

|---|---|---|

| Crystal Phases | α-Bi₄I₄ and β-Bi₄I₄ | |

| Phase Transition | Room temperature transition | |

| Spin Current Control | Achievable through phase selection |

Electrochemical Applications

Synthesis and Functionality

this compound can be synthesized electrochemically from acidic baths containing bismuth nitrate and iodine. This method allows for the formation of thin films with distinct morphologies that are useful in various electrochemical applications, including sensors and catalysts . The electrochemical properties of this compound films demonstrate potential for use in energy storage devices.

Biomedical Applications

Therapeutic Uses

Bismuth compounds, including this compound, have been explored for their therapeutic applications in treating conditions such as gastroenteritis and cholera. Their antimicrobial properties make them suitable candidates for drug formulations aimed at wound healing and infection control .

作用機序

The mechanism of action of bismuth iodide in catalytic reactions involves the activation of carbonyl compounds, facilitating nucleophilic attack by reducing agents. In biological applications, bismuth compounds can inactivate enzymes involved in respiration, such as F1-ATPase, urease, and alcohol dehydrogenase, and interfere with zinc and iron-regulating proteins .

類似化合物との比較

Comparison with Similar Compounds

Structural and Bonding Characteristics

| Compound | Crystal System | Bond Length (Bi–X, Å) | Key Structural Feature |

|---|---|---|---|

| BiI₃ | Hexagonal | 3.08–3.09 | Isolated [BiI₆]³⁻ octahedra, no shared I⁻ |

| BiOI | Tetragonal | 2.82 (Bi–O), 3.15 (Bi–I) | [Bi₂O₂]²⁺ layers sandwiched by I⁻ slabs |

| BiOCl | Tetragonal | 2.76 (Bi–O), 3.29 (Bi–Cl) | Mixed phases (e.g., Bi₂₄O₃₁Cl₁₀) under O-rich conditions |

| SbI₃ | Rhombohedral | 2.90–3.10 | Edge-sharing [SbI₆]³⁻ octahedra |

- BiI₃ vs. BiOI : BiI₃ forms isolated octahedra due to steric hindrance from organic ligands (e.g., terpyridine), while BiOI adopts a layered structure with alternating [Bi₂O₂]²⁺ and I⁻ layers . The Bi–I bond in BiI₃ is slightly longer than in BiOI (3.08 Å vs. 3.15 Å), reflecting differences in coordination environments .

- BiI₃ vs. SbI₃ : SbI₃ exhibits edge-sharing octahedra, enabling stronger interlayer interactions, whereas BiI₃’s isolated octahedra limit charge transport .

Optoelectronic Properties

| Compound | Bandgap (eV) | Spin-Orbit Coupling (SOC) Contribution | Photocatalytic Activity (RhB Degradation) |

|---|---|---|---|

| BiI₃ | 1.72 (indirect) | Strong (6p-block cation) | Moderate (~60% under visible light) |

| BiOI | 1.85–1.98 | Moderate | High (~85% under visible light) |

| MAPbI₃ | 1.55 | Very strong | High but Pb-dependent |

| SnI₄ | 1.30 | Weak (5p-block cation) | Low |

- BiI₃ vs. Lead/Tin Halides : Bi³⁺’s 6s² lone pair and 6p orbitals induce stronger SOC than Sn⁴⁺ or Sb³⁺, enabling shallow defect levels similar to Pb²⁺ but without toxicity .

- BiI₃ vs. BiOI : BiOI’s smaller bandgap and layered structure enhance visible-light absorption and charge separation, outperforming BiI₃ in photocatalysis .

Thermal and Chemical Stability

| Compound | Thermal Decomposition (°C) | Stability in Air | Hydrolysis Resistance |

|---|---|---|---|

| BiI₃ | 335–450 (weight loss 63.8%) | Stable | Moderate |

| BiOI | 380–470 (weight loss 71.0%) | Stable | High |

| BiOCl | >500 | Stable | Very high |

| CH₃NH₃PbI₃ | 150–200 | Low | Low |

生物活性

Bismuth iodide (BiI₃) is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with human cells, and potential applications in various therapeutic contexts.

Overview of this compound

This compound is a bismuth halide compound known for its unique properties, including low toxicity and photoconductivity. Its synthesis typically involves the electrochemical reduction of bismuth salts in the presence of iodine, leading to the formation of BiI₃ crystals suitable for various applications, including radiation detection and photovoltaic devices .

Antimicrobial Activity

Bismuth compounds, including this compound, have been extensively studied for their antimicrobial properties. They are particularly effective against Helicobacter pylori, a bacterium associated with gastric ulcers. Recent studies have elucidated the mechanisms by which bismuth compounds exert their antibacterial effects:

- Mechanisms of Action : this compound disrupts multiple essential pathways in H. pylori, including oxidative defense systems and pH-buffering abilities. It inhibits key enzymes such as urease and alcohol dehydrogenase, which are crucial for bacterial survival .

- Case Study : In vitro studies demonstrated that bismuth compounds downregulate virulence factors like CagA and VacA and disrupt flagella assembly, which is vital for bacterial colonization .

Table 1: Antimicrobial Activity of Bismuth Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| BiI₃ | H. pylori | < 50 µM | Inhibition of urease and oxidative stress response |

| Bi(III) Complex | E. coli, S. aureus | < 100 µM | Chelation theory enhancing antibacterial activity |

| BiI₃ | Pseudomonas aeruginosa | < 75 µM | Disruption of flagella assembly |

Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic effects against cancer cell lines:

- Cytotoxic Activity : Research involving novel bismuth(III) halide complexes showed significant cytotoxicity against human adenocarcinoma cell lines (MCF-7 and HeLa). The studies indicated that lower inter-molecular interactions among halogenated complexes correlate with higher cytotoxic activity .

- Mechanistic Insights : The mechanism involves interference with cellular signaling pathways and apoptosis induction in cancer cells .

Table 2: Cytotoxic Effects of Bismuth Compounds

| Compound | Cell Line | IC₅₀ (µM) | Observed Effects |

|---|---|---|---|

| BiI₃ | MCF-7 | 30 | Induction of apoptosis |

| Bi(III) Complex | HeLa | 25 | Cell cycle arrest |

| BiI₃ | MRC-5 | >100 | Minimal toxicity to normal cells |

Toxicological Profile

While this compound exhibits beneficial biological activities, it is essential to consider its toxicological profile:

- Toxicity Studies : Reports indicate that exposure to this compound can lead to immunological effects and potential neurotoxic outcomes at high concentrations. However, its low toxicity compared to other heavy metals makes it a candidate for safer therapeutic applications .

- Environmental Impact : this compound's environmental interactions have been studied, particularly regarding its degradation products and their potential ecological effects .

Q & A

Q. What are the standard laboratory methods for synthesizing bismuth iodide (BiI₃)?

this compound is commonly synthesized via electrochemical reduction in aqueous acidic nitrate baths. By controlling pH (e.g., pH 0.2), free Bi³⁺ ions react with electrogenerated iodide ions to form BiI₃. Characterization techniques such as X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) are critical for verifying crystallinity and purity. For example, BiI₃ films exhibit hexagonal plate morphology and distinct Bi 4f and I 3d XPS peaks .

Q. How can researchers confirm the purity and composition of synthesized BiI₃?

XPS analysis is essential:

- Bi³⁺ states show Bi 4f₇/₂ and Bi 4f₅/₂ peaks at ~159 eV and ~164.3 eV, respectively.

- I⁻ states exhibit I 3d₅/₂ and I 3d₃/₂ peaks at ~619.1 eV and ~630.6 eV. The absence of significant O 1s signals in XPS confirms minimal oxygen contamination, indicating pure BiI₃ .

Advanced Research Questions

Q. How can pH manipulation during electrochemical synthesis control the formation of BiI₃ versus bismuth oxyiodide (BiOI)?

Q. How should researchers address discrepancies in reported optical bandgap values of BiI₃?

Bandgap variations (1.70–2.20 eV) arise from differences in synthesis conditions (pH, precursors) and measurement methods :

Q. What critical parameters ensure reproducibility in BiI₃ electrochemical synthesis?

Key factors include:

- pH control to stabilize Bi³⁺ or Bi-O complexes.

- Scan rate optimization (e.g., square-root dependence of peak current on scan rate confirms diffusion-controlled iodide reduction).

- Bath composition (e.g., Bi³⁺ concentration, nitrate/iodide ratio). Detailed documentation of these parameters is essential for replication .

Q. How do Bi:I molar ratios influence the optoelectronic properties of this compound perovskites?

- A 1:1.5 CsI/BiI₃ ratio yields a bandgap of 1.80 eV due to altered crystal symmetry.

- Higher CsI ratios (1.5:1) increase bandgaps to 2.03–2.20 eV , reducing visible-light absorption. Structural modifications via stoichiometric tuning enhance carrier mobility and light-harvesting efficiency .

Methodological Considerations

Q. What experimental design principles mitigate contradictions in BiI₃ characterization data?

- Cross-validation: Combine XRD (for crystallinity), XPS (for oxidation states), and UV-Vis (for bandgap).

- Controlled synthesis: Replicate conditions (pH, temperature, precursor purity) across studies.

- Statistical rigor: Report mean values with standard deviations for optical measurements .

Q. How can researchers optimize BiI₃ for photovoltaic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。